![molecular formula C10H10ClN3O B11782009 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde CAS No. 1956382-08-3](/img/structure/B11782009.png)
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde
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Overview
Description
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol . This compound is part of the imidazo[1,5-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with chloroacetone in the presence of a base, followed by cyclization to form the imidazo[1,5-c]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carboxylic acid.
Reduction: 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,5-c]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group.
Imidazo[1,2-a]pyridines: Compounds with a similar imidazo core but different substitution patterns.
Uniqueness
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group enhances its reactivity and potential as a bioactive molecule .
Biological Activity
7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is a heterocyclic compound that exhibits significant potential in medicinal chemistry. Characterized by its unique imidazo[1,5-c]pyrimidine core, this compound has garnered interest due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_11ClN_4O, with a molecular weight of 223.66 g/mol. The compound features:
- Chloro substituent at the 7-position
- Isopropyl group at the 1-position
- Aldehyde functional group at the 3-position
These characteristics contribute to its chemical reactivity and potential biological activity.
Biological Activities
While specific data on the biological activity of this compound is limited, its structural similarities to other compounds within the imidazo[1,5-c]pyrimidine class suggest several pharmacological profiles:
Antimicrobial Activity
Research indicates that compounds with imidazo[1,5-c]pyrimidine structures often exhibit antimicrobial properties. For example, N-alkylated derivatives of imidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Given its structural attributes, this compound may similarly possess antimicrobial activity.
Antitumor Potential
Compounds similar to this one have been studied for their antitumor effects. For instance, derivatives of imidazo[1,5-c]pyrimidine have demonstrated cytotoxicity against cancer cell lines . The potential for this compound to act as an antitumor agent remains an area for further exploration.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is heavily influenced by their structural components. A comparative analysis of structurally related compounds reveals that variations in substituents can significantly alter their pharmacological profiles:
Compound Name | Structure Type | Notable Activities | Unique Features |
---|---|---|---|
7-Fluoro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde | Imidazo[1,5-c]pyrimidine | Antitumor | Fluorine substitution enhances lipophilicity |
2-Amino-7-chloro-imidazo[1,5-c]pyrimidine | Imidazo[1,5-c]pyrimidine | Antimicrobial | Amino group increases solubility |
6-Bromo-4-methyl-imidazo[1,5-b]pyridine | Imidazo[1,5-b]pyridine | Antiviral | Bromine substitution affects reactivity |
This table illustrates how different substituents can influence biological activity and solubility characteristics.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic routes. These methods can be optimized based on available reagents and desired yields. The ability to create derivatives with enhanced biological properties is crucial for expanding the therapeutic potential of this compound .
Case Studies and Research Findings
Several studies have investigated the broader class of imidazopyrimidine derivatives:
- A study highlighted the development of novel copper(II) complexes based on imidazole that exhibited both antimicrobial and antitumoral activities .
- Another research effort focused on synthesizing derivatives targeting specific biological pathways, showcasing the versatility of imidazole-based compounds in drug design .
Properties
CAS No. |
1956382-08-3 |
---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
7-chloro-1-propan-2-ylimidazo[1,5-c]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)10-7-3-8(11)12-5-14(7)9(4-15)13-10/h3-6H,1-2H3 |
InChI Key |
SQONRAYCTNKTJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(N=CN2C(=N1)C=O)Cl |
Origin of Product |
United States |
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